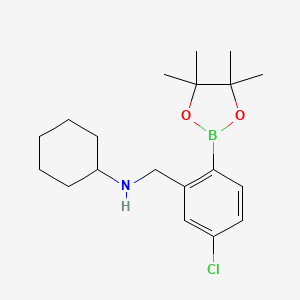
4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester” is a type of organoboron reagent. These reagents are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . They are known for their stability, ease of preparation, and environmental benignity .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could include the Suzuki–Miyaura cross-coupling reaction . Additionally, a study reports the catalytic protodeboronation of alkyl boronic esters, which could potentially apply to this compound .Scientific Research Applications
Solubility in Organic Solvents
4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester, and related compounds demonstrate varying solubility in different organic solvents. The solubility is influenced by the solvent's polarity and the nature of the ester or azaester. For instance, the pinacol ester shows better solubility than the parent acid in various solvents, with the highest solubility observed in chloroform and the lowest in hydrocarbons. This knowledge is essential for applications requiring solvent selection for reactions or processes involving these compounds (Leszczyński, Hofman, & Sporzyński, 2020).
Synthesis of Responsive Polymers
Phenylboronic esters, including 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid pinacol ester, have been used in the synthesis of responsive polymers. These polymers are designed to degrade or alter their properties in response to specific stimuli such as hydrogen peroxide (H2O2). This characteristic is leveraged for applications like drug delivery systems where controlled release and environmental responsiveness are crucial (Cui, Zhang, Du, & Li, 2017).
Room-Temperature Phosphorescence
Arylboronic esters exhibit unique phosphorescence properties at room temperature. This property can be applied in materials science for the development of novel phosphorescent materials. These materials can be used in various applications, including sensing, imaging, and display technologies (Shoji et al., 2017).
Susceptibility to Hydrolysis
The stability of phenylboronic pinacol esters, including variants of 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, in aqueous environments is a crucial factor in drug design and other applications. These compounds tend to hydrolyze, particularly at physiological pH, which can influence their suitability for certain applications (Achilli et al., 2013).
Solid-State Protection Chemistry
The chemistry of phenylboronic acids and their esters in solid-state reactions presents a more environmentally friendly approach to synthesis. These reactions avoid the use of solvents and can lead to pure products without the need for extensive purification. This green chemistry aspect is important for sustainable practices in chemical synthesis (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the carbon-carbon bond formation in organic synthesis . It is used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The rate of hydrolysis is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds, expanding the possibilities for creating new molecules in organic synthesis .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic pinacol esters, like this compound, is considerably accelerated at physiological pH . Therefore, the environment in which the compound is used can significantly impact its action and stability.
Future Directions
The future directions for “4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester” could involve further exploration of its synthesis methods and applications in various chemical reactions. Given its potential role in the Suzuki–Miyaura reaction, it could be of interest in the development of new carbon–carbon bond forming reactions .
properties
IUPAC Name |
N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BClNO2/c1-18(2)19(3,4)24-20(23-18)17-11-10-15(21)12-14(17)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYRNAJXYNYNAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

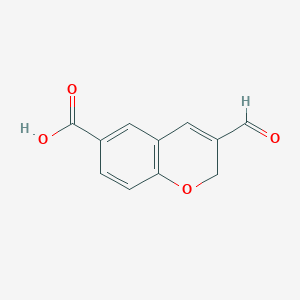
![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)
![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)
![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)
![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)
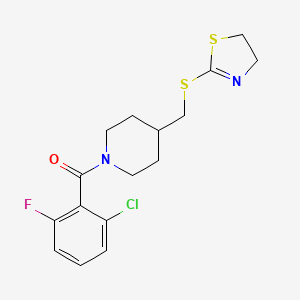

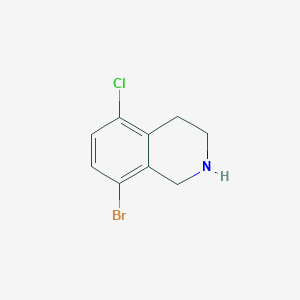
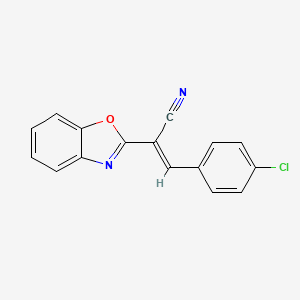
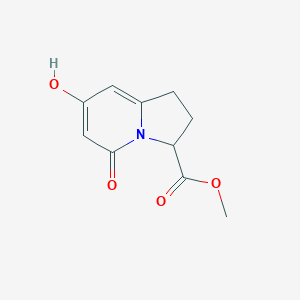
![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)
![Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate](/img/structure/B2408875.png)